molecular formula C13H11FN2O2 B8780432 4-(N-Benzylamino)-3-fluoronitrobenzene

4-(N-Benzylamino)-3-fluoronitrobenzene

Cat. No. B8780432
M. Wt: 246.24 g/mol
InChI Key: NTPGVWDPQFFUSU-UHFFFAOYSA-N
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Patent
US05910504

Procedure details

A solution of 23.9 g (16.9 mL, 0.15 mol) of 3,4-difluoronitrobenzene and 29.1 g (39.2 mL, 0.23 mol) of N, N-diisopropylethylamine in 285 mL acetonitrile was treated with 19.3 g (19.7 mL, 0.18 mol) of benzylamine, followed by warming at reflux for 5 h. The mixture was concentrated in vacuo and the residue was dissolved in 200 mL ethyl acetate, followed by extraction with water (3×50 mL). Drying (Na2SO4) and concentration in vacuo afforded a yellow solid, which was recrystallized from hot ethyl acetate-hexane to afford 32.25 g (87%) of the title compound as yellow-orange needles, mp 97.5-99° C.
Quantity
16.9 mL
Type
reactant
Reaction Step One
Quantity
39.2 mL
Type
reactant
Reaction Step One
Quantity
19.7 mL
Type
reactant
Reaction Step One
Quantity
285 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1F.C(N(CC)C(C)C)(C)C.[CH2:21]([NH2:28])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>C(#N)C>[CH2:21]([NH:28][C:7]1[CH:6]=[CH:5][C:4]([N+:9]([O-:11])=[O:10])=[CH:3][C:2]=1[F:1])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1

Inputs

Step One
Name
Quantity
16.9 mL
Type
reactant
Smiles
FC=1C=C(C=CC1F)[N+](=O)[O-]
Name
Quantity
39.2 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
19.7 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
285 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by warming
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 200 mL ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with water (3×50 mL)
CUSTOM
Type
CUSTOM
Details
Drying
CONCENTRATION
Type
CONCENTRATION
Details
(Na2SO4) and concentration in vacuo
CUSTOM
Type
CUSTOM
Details
afforded a yellow solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from hot ethyl acetate-hexane

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1=C(C=C(C=C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 32.25 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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